Dabigatran impurity D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dabigatran impurity D, also known as Dabigatran Carboxamide, is a chemical compound that is structurally related to Dabigatran etexilate mesylate, an anticoagulant drug. This compound is one of the impurities that can be found in the synthesis and production of Dabigatran etexilate mesylate. This impurity is of interest in pharmaceutical research and quality control to ensure the purity and efficacy of the final drug product .
Preparation Methods
The preparation of Dabigatran impurity D involves several synthetic routes and reaction conditions. One common method involves the use of N-hexyl-4-nitrophenyl carbonate as a synthon, which helps to eliminate the formation of potential impurities . The synthesis typically includes the following steps:
Nucleophilic substitution: A key intermediate, amidine, is prepared through a Pinner reaction and then subjected to nucleophilic substitution with N-hexyl-4-nitrophenyl carbonate.
Conversion to mesylate salt: The resulting compound is converted to its mesylate salt using methane sulfonic acid.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound while minimizing the formation of other impurities .
Chemical Reactions Analysis
Dabigatran impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Dabigatran impurity D has several scientific research applications, including:
Pharmaceutical research: It is used in the development and validation of analytical methods for the detection and quantification of impurities in Dabigatran etexilate mesylate.
Quality control: It is used to ensure the purity and efficacy of Dabigatran etexilate mesylate in pharmaceutical dosage forms.
Toxicological studies: It is used to assess the potential toxic effects of impurities in pharmaceutical products.
Mechanism of Action
The mechanism of action of Dabigatran impurity D is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its structural similarity to Dabigatran etexilate mesylate suggests that it may interact with similar molecular targets and pathways. Dabigatran etexilate mesylate is a direct thrombin inhibitor, and it is possible that this compound may exhibit some degree of thrombin inhibition .
Comparison with Similar Compounds
Dabigatran impurity D can be compared with other similar compounds, such as:
Dabigatran etexilate mesylate: The active pharmaceutical ingredient that this compound is related to.
Dabigatran Acyl-β-D-Glucuronide: Another impurity related to Dabigatran etexilate mesylate, which is formed through glucuronidation.
Dabigatran N-Oxide: An oxidation product of Dabigatran etexilate mesylate.
This compound is unique in its specific structural modifications, which distinguish it from other impurities and related compounds .
Properties
CAS No. |
1416446-43-9 |
---|---|
Molecular Formula |
C32H37N7O5 |
Molecular Weight |
599.7 g/mol |
IUPAC Name |
ethyl 3-[[2-[[4-(N-butoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C32H37N7O5/c1-4-6-19-44-32(42)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)3)31(41)39(18-16-29(40)43-5-2)27-9-7-8-17-34-27/h7-15,17,20,35H,4-6,16,18-19,21H2,1-3H3,(H2,33,37,42) |
InChI Key |
WJPQOZUUJHIDCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
O-Butyl Dabigatran Ethyl Ester; N-[[2-[[[4-[[(Butoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinylβ-alanine Ethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.